molecular formula C17H16N2O4 B4667250 2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid

2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid

Cat. No.: B4667250
M. Wt: 312.32 g/mol
InChI Key: LQGQYJPHDVPCGN-UHFFFAOYSA-N
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Description

2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzene derivatives to introduce nitro groups.

    Reduction: Reduction of nitro groups to amines.

    Acylation: Acylation of the amine groups to form amides.

    Coupling: Coupling reactions to link the benzene rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form carboxylic acids.

    Reduction: Reduction of the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can yield primary amines.

Scientific Research Applications

2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Benzoylphenyl)carbamoyl]benzoic acid
  • 4-Carboxyphenylboronic acid
  • 2-[(4-Chlorophenyl)carbamoyl]benzoic acid

Uniqueness

2-{[4-(Propanoylamino)phenyl]carbamoyl}benzoic acid is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(propanoylamino)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGQYJPHDVPCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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